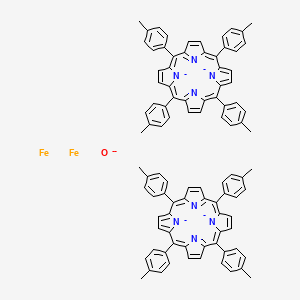
mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron): is a complex compound that belongs to the family of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound features an iron center coordinated to four nitrogen atoms in a porphyrin ring, with an oxo bridge connecting two iron centers. The presence of the oxo bridge and the methylphenyl groups enhances its stability and reactivity, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetrakis(4-methylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 4-methylbenzaldehyde under acidic conditions.
Metalation: The porphyrin ligand is then reacted with an iron salt, such as iron(III) chloride, in the presence of a base to form the iron-porphyrin complex.
Formation of the Oxo Bridge: The iron-porphyrin complex is treated with an oxidizing agent, such as hydrogen peroxide or molecular oxygen, to form the mu-oxo dimer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as chromatography and crystallization to ensure high purity and yield.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the iron centers are further oxidized, leading to changes in the oxidation state of the iron.
Reduction: Reduction reactions can also occur, where the iron centers are reduced, often using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands coordinated to the iron centers are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, molecular oxygen.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Common solvents include dichloromethane, toluene, and methanol.
Major Products Formed:
Oxidation Products: Higher oxidation state iron complexes.
Reduction Products: Lower oxidation state iron complexes.
Substitution Products: New iron-porphyrin complexes with different ligands.
科学研究应用
Chemistry:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction reactions, due to its ability to facilitate electron transfer processes.
Material Science: It is used in the development of advanced materials with unique optical and electronic properties.
Biology and Medicine:
Biomimetic Studies: The compound is used to study the mechanisms of biological processes involving heme proteins, such as oxygen transport and electron transfer.
Therapeutics: Research is ongoing to explore its potential use in photodynamic therapy for cancer treatment.
Industry:
Environmental Applications: The compound is used in the development of sensors and catalysts for environmental monitoring and pollution control.
Energy: It is investigated for its potential use in energy conversion and storage devices, such as fuel cells and batteries.
作用机制
The mechanism by which mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) exerts its effects involves the coordination of the iron centers to various substrates. The oxo bridge facilitates electron transfer between the iron centers, enhancing the compound’s reactivity. The porphyrin ring provides a stable framework that supports the iron centers and allows for the formation of reactive intermediates. Molecular targets include oxygen molecules, organic substrates, and other metal ions, with pathways involving redox reactions and ligand exchange processes.
相似化合物的比较
Mu-oxo-bis(5,10,15,20-tetrakis(4-methoxyphenyl)porphinato Iron): Similar structure but with methoxy groups instead of methyl groups, leading to different electronic properties.
Mu-oxo-bis(5,10,15,20-tetrakis(4-bromophenyl)porphinato Iron): Contains bromine atoms, which can influence the compound’s reactivity and stability.
Uniqueness: Mu-oxo-bis(5,10,15,20-tetrakis(4-methylphenyl)porphinato Iron) is unique due to the presence of the methyl groups, which enhance its solubility and stability. The oxo bridge provides a robust connection between the iron centers, allowing for efficient electron transfer and making it a versatile compound for various applications in catalysis, material science, and medicine.
属性
分子式 |
C96H72Fe2N8O-6 |
|---|---|
分子量 |
1465.3 g/mol |
IUPAC 名称 |
iron;oxygen(2-);5,10,15,20-tetrakis(4-methylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C48H36N4.2Fe.O/c2*1-29-5-13-33(14-6-29)45-37-21-23-39(49-37)46(34-15-7-30(2)8-16-34)41-25-27-43(51-41)48(36-19-11-32(4)12-20-36)44-28-26-42(52-44)47(40-24-22-38(45)50-40)35-17-9-31(3)10-18-35;;;/h2*5-28H,1-4H3;;;/q2*-2;;;-2 |
InChI 键 |
FXSDBYPIYRDPCJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.CC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C)C8=CC=C(C=C8)C)C=C4)C9=CC=C(C=C9)C)[N-]3.[O-2].[Fe].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


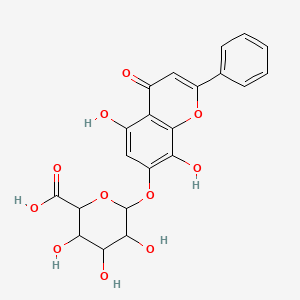
![1(4H)-Naphthalenone, 2-(1,1-dimethylethyl)-4-[3-(1,1-dimethylethyl)-4-oxo-1(4H)-naphthalenylidene]-](/img/structure/B12324472.png)
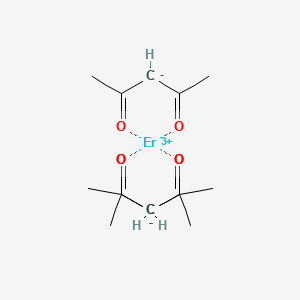
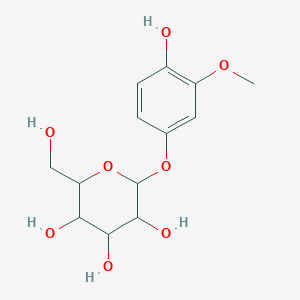
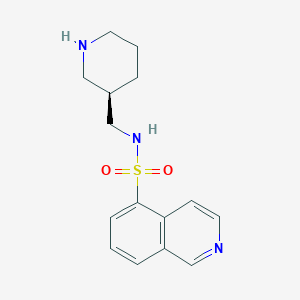
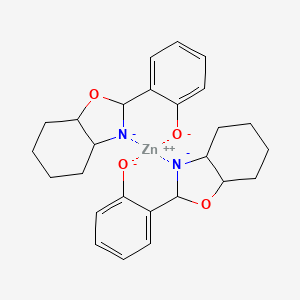
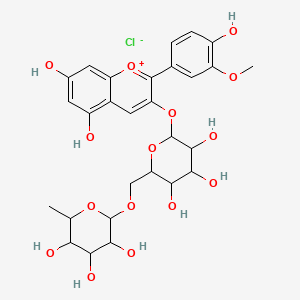
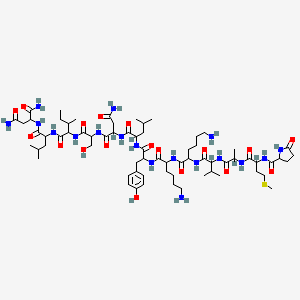
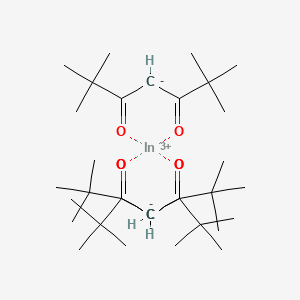
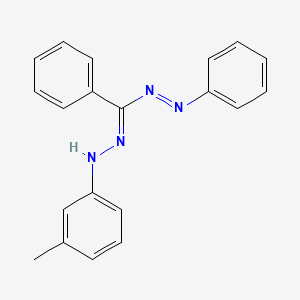
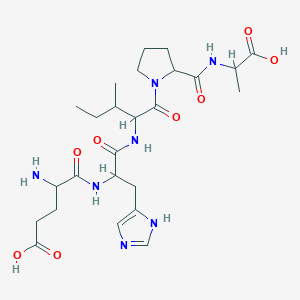
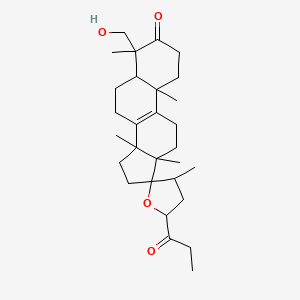
![6-amino-2-imino-4aH-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12324530.png)
![N-[2-(1,3-benzodioxol-5-yl)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]acetamide](/img/structure/B12324537.png)
